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Compound of Interest

2,3-Dihydro-1,4-benzodioxine-6-
Compound Name:
carbonyl chloride

cat. No.: B1351032

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a
dioxane ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, yet
conformationally adaptable structure, coupled with its synthetic tractability, has rendered it a
"privileged scaffold" — a molecular framework that can interact with a diverse range of biological
targets. This guide provides a comprehensive overview of the key characteristics of the
benzodioxane core, with a focus on its role in the development of novel therapeutic agents. We
will delve into its diverse biological activities, explore the structure-activity relationships that
govern its potency and selectivity, and provide detailed experimental methodologies for its
synthesis and evaluation.

Diverse Biological Activities of Benzodioxane-
Containing Compounds

The versatility of the benzodioxane scaffold is underscored by the broad spectrum of
pharmacological activities exhibited by its derivatives. These compounds have been
investigated as potent and selective agents for a multitude of biological targets, leading to the
discovery of clinical candidates and approved drugs.

Anticancer Activity
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The benzodioxane moiety is a prominent feature in a variety of anticancer agents that target
key signaling pathways implicated in tumorigenesis and metastasis.

» Kinase Inhibition: Benzodioxane derivatives have been successfully developed as inhibitors
of several critical kinases. For instance, they have shown potent inhibitory activity against
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell
adhesion, migration, and survival. Additionally, benzodioxane-based compounds have been
designed to target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central
regulator of cell growth and proliferation. One notable example is a series of 1,4-
benzodioxane-hydrazone derivatives, with compound 7e demonstrating significant in vitro
MTOR kinase inhibition with an IC50 of 5.47 yM and potent anticancer activity against
various melanoma cell lines.[1][2]

o Cytotoxicity against Cancer Cell Lines: A wide array of benzodioxane-containing molecules
has demonstrated significant cytotoxicity against numerous cancer cell lines. The table below
summarizes the growth inhibitory (GI150) and half-maximal inhibitory concentration (IC50)
values for selected benzodioxane derivatives.

Compound Class Target Cell Line(s) Activity (GI50/IC50) Reference

1,4-Benzodioxane- MDA-MB-435
0.20 uM (GI50) [1][2]

hydrazone (7€) (Melanoma)
M14 (Melanoma) 0.46 pM (GI50) [1112]
SK-MEL-2

0.57 uM (GI50) [1][2]
(Melanoma)
UACC-62 (Melanoma) 0.27 uM (GI50) [11[2]
1,3,4-Oxadiazolyl

Telomerase 1.27 uM (IC50)

benzodioxane (35)

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the benzodioxane scaffold has provided a
promising framework for the development of novel antibacterial agents with unique
mechanisms of action.
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« FabH Inhibition: A key target for benzodioxane-based antibacterials is 3-ketoacyl-acyl carrier
protein synthase Il (FabH), an enzyme essential for the initiation of fatty acid biosynthesis in
bacteria. A series of 1,4-benzodioxane thiazolidinedione piperazine derivatives have been
synthesized and shown to be potent inhibitors of E. coli FabH, with some compounds
exhibiting significant antibacterial activity against both Gram-positive and Gram-negative

bacteria.
Target E. coli FabH
Compound . MIC (uM) Reference
Organism IC50 (pM)
6j P. aeruginosa 1.80 0.06
E. coli 1.56

Modulation of Adrenergic and Serotonin Receptors

The benzodioxane core is a well-established pharmacophore for ligands targeting G-protein
coupled receptors (GPCRSs), particularly adrenergic and serotonin receptors. This has led to the
development of agents with applications in cardiovascular and central nervous system
disorders.

o Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxane have been extensively
studied as a-adrenergic receptor antagonists. The substitution pattern on both the
benzodioxane ring and other parts of the molecule plays a crucial role in determining the
affinity and selectivity for different al-adrenoceptor subtypes (alA, alB, alD).

e Serotonin Receptor Ligands: The benzodioxane scaffold has also been incorporated into
ligands for various serotonin (5-HT) receptors. Notably, certain derivatives have shown high
affinity for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs.
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Binding Affinity (Ki,

Compound Class Receptor Target M) Reference
n
1,4-Dioxane ) Varies with
o alA-Adrenergic o [3][4]
Derivatives substitution
] Varies with
alB-Adrenergic o [31[4]
substitution
] Varies with
olD-Adrenergic o [3114]
substitution
1,4-Dioxane Varies with
. 5-HT1A . [41[5][6][7]
Derivatives substitution

Key Signhaling Pathways and Experimental
Workflows

Visualizing the complex biological systems in which benzodioxane derivatives operate is crucial
for understanding their mechanism of action. The following diagrams, generated using
Graphviz, illustrate key signaling pathways and a typical experimental workflow.
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Caption: FAK Signaling Pathway and Inhibition by Benzodioxane Derivatives.
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Substituent Effects on al-Adrenergic Activity

Substitution on Benzene Ring:
- Affects subtype selectivity (alA, alB, alD)

1,4-Benzodioxane Substitution at C3: High Affinity & Selectivity
Scaffold P - Bulky groups can influence selectivity for al-Adrenoceptors

Substitution at C2:
] - Amine side chain is crucial
- Stereochemistry is important
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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